

Application Notes: Urotensin II (114-124) Cell-Based Assays

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Compound of Interest		
Compound Name:	Urotensin II (114-124), human TFA	
Cat. No.:	B15605310	Get Quote

Introduction

Urotensin II (U-II) is a cyclic neuropeptide and the endogenous ligand for the G protein-coupled receptor (GPCR), the Urotensin receptor (UT), also known as GPR14.[1][2] Human U-II is an 11-amino acid peptide, corresponding to residues 114-124 of its precursor.[3][4] The U-II/UT system is recognized for its potent vasoconstrictive effects, in some cases surpassing endothelin-1, and is implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system.[3][5] The UT receptor is primarily coupled to the $G\alpha q/11$ subunit, initiating a signaling cascade that leads to intracellular calcium mobilization.[1] [6] Cell-based assays are crucial tools for characterizing the pharmacology of the U-II/UT system, enabling the screening of novel agonists and antagonists, and elucidating downstream signaling pathways.

These notes provide an overview and detailed protocols for the functional characterization of Urotensin II (114-124) using common cell-based assay formats.

Urotensin II Receptor Signaling Pathway

Upon binding of Urotensin II, the UT receptor (GPR14) undergoes a conformational change, activating the heterotrimeric G protein Gαq/11.[1][6] This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] The resulting increase in intracellular calcium, along with DAG, activates Protein

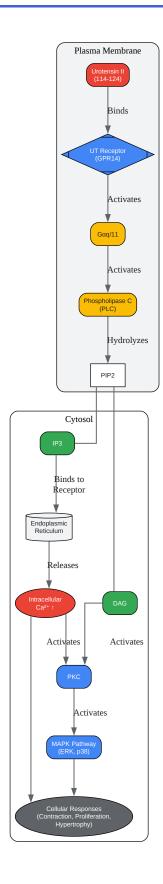






Kinase C (PKC).[1][7] Downstream of this primary pathway, UT receptor activation can also stimulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2, p38) and the RhoA/ROCK pathway, which are involved in cellular processes like proliferation, hypertrophy, and contraction.[3][7][8]





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Urotensin II receptor (UT/GPR14) Gq signaling pathway.



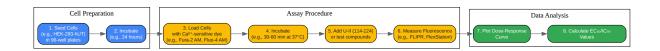
Quantitative Data Summary

The potency of Urotensin II (114-124) can be quantified by its half-maximal effective concentration (EC50) value, which varies depending on the cell line and assay methodology.

Ligand	Assay Type	Cell Line	Reported EC50 Value	Reference
Human Urotensin II	Calcium Mobilization	HEK-293 (expressing hGPR14)	0.62 ± 0.17 nM	[4][5][9][10]
Urotensin II	Calcium Mobilization	HEK-293 (stably expressing hUT)	4.15 ± 1.06 nM	[11]
Urotensin II	Calcium Mobilization	U2OS (expressing UTS2R)	3.02 nM	[12]
Urotensin II- Related Peptide (URP)	Calcium Mobilization	CHO (expressing hGPR14)	4.8 nM	[2]
[Orn ⁸]U-II (Analogue)	Calcium Mobilization	HEK-293 (expressing hUT)	pEC50 ≈ 8 (~10 nM)	[13]

Experimental ProtocolsIntracellular Calcium Mobilization Assay

This is the most direct and common functional assay for the UT receptor, measuring the increase in intracellular calcium following receptor activation.





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Workflow for a Urotensin II calcium mobilization assay.

Methodology

- Cell Culture and Plating:
 - Culture HEK-293, CHO, or U2OS cells stably expressing the human Urotensin II receptor (UTS2R) in appropriate growth medium.
 - Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at an optimized density (e.g., 50,000 100,000 cells/well for a 96-well plate) to achieve a confluent monolayer on the day of the assay.[11]
 - Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
- · Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. An anion-exchange inhibitor like probenecid may be included to prevent dye leakage.
 - Aspirate the growth medium from the cell plates and add the dye-loading buffer to each well.
 - Incubate the plates for 30-60 minutes at 37°C, protected from light.
- Compound Preparation and Addition:
 - Prepare serial dilutions of Urotensin II (114-124) or test compounds in the assay buffer. A
 typical concentration range for U-II would be from 1 pM to 1 μM.[14]
 - For antagonist screening, pre-incubate the cells with the antagonist compounds for a specified time (e.g., 15-30 minutes) before adding the agonist.
- Signal Detection:



- Place the cell plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FLIPR Tetra®, FlexStation®).
- Record a baseline fluorescence reading for several seconds.
- The instrument then automatically adds the U-II agonist or test compounds to the wells.
- Immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes to capture the transient calcium peak.
- Data Analysis:
 - The response is typically calculated as the difference between the peak fluorescence intensity and the baseline reading.
 - For agonist testing, plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
 - For antagonist testing, perform the agonist dose-response in the presence of fixed concentrations of the antagonist to determine the IC50 value.

Reporter Gene Assay

Reporter gene assays measure the transcriptional activation of specific response elements downstream of a signaling cascade. For the UT receptor, which signals through PLC and MAPK, a Serum Response Element (SRE) or Nuclear Factor of Activated T-cells (NFAT) response element-driven reporter (e.g., luciferase, β-galactosidase) is suitable.[15]

Methodology

- Cell Line and Transfection:
 - Use a host cell line (e.g., HEK-293) and co-transfect with three plasmids:
 - 1. An expression vector for the human UT receptor (UTS2R).
 - 2. A reporter vector containing multiple copies of a response element (e.g., SRE) upstream of a reporter gene (e.g., firefly luciferase).[15]



- 3. A control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.
- Alternatively, generate a stable cell line co-expressing the receptor and the reporter construct.
- Cell Plating and Stimulation:
 - Plate the transfected cells in a white, opaque 96-well plate and allow them to attach and recover (typically 24 hours).
 - Replace the medium with a low-serum or serum-free medium for several hours to reduce basal signaling.
 - Add serial dilutions of Urotensin II (114-124) or test compounds and incubate for a period sufficient for transcription and translation to occur (e.g., 4-6 hours).
- · Lysis and Signal Detection:
 - Aspirate the medium and add a passive lysis buffer to each well.
 - Measure the activity of both reporters using a dual-luciferase reporter assay system and a luminometer. The firefly luciferase signal indicates the level of SRE-driven transcription, while the Renilla luciferase signal is used to normalize for cell viability and transfection efficiency.[16]
- Data Analysis:
 - Calculate the normalized response by dividing the firefly luciferase signal by the Renilla luciferase signal for each well.
 - Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

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